N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-20(18,19)16-9-6-11-17-12-10-15-14(17)13-7-4-3-5-8-13/h3-5,7-8,10,12,16H,2,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIDOJPGAWQLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCN1C=CN=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Propyl Linker: The propyl linker is added through a nucleophilic substitution reaction using 3-bromopropylamine.
Introduction of the Ethanesulfonamide Group: The ethanesulfonamide group is attached via a sulfonylation reaction using ethanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl linker.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide has been evaluated for its anticancer properties. Studies indicate that compounds containing imidazole and sulfonamide moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of sulfonamides can inhibit tumor growth in vitro and in vivo models, demonstrating potential as anticancer agents .
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against a range of pathogens. Its structure allows it to interfere with bacterial cell wall synthesis and function, making it a candidate for treating infections caused by resistant strains. In vitro studies have reported promising results against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Antifungal and Antiviral Effects
Research indicates that the imidazole ring contributes to antifungal activity by disrupting fungal cell membrane integrity. Additionally, some derivatives have shown antiviral properties, particularly against viruses that exploit similar cellular pathways as cancer cells .
Case Study 1: Anticancer Evaluation
A study conducted on the efficacy of this compound against HepG2 liver cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound exhibited a selectivity index higher than traditional chemotherapeutics like methotrexate, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Assessment
In a comparative study evaluating the antimicrobial properties of various sulfonamide derivatives, this compound showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide with structurally related sulfonamide-imidazole derivatives, focusing on synthesis, structural features, and biological implications.
Structural Analogues and Substituent Effects
- Phenylimidazole vs. Dimethylamino Groups: The dimethylamino analog () serves as a precursor for quaternary ammonium antimicrobials, where the cationic charge enhances membrane disruption. In contrast, the phenylimidazole group in the target compound may confer selectivity for hydrophobic binding pockets (e.g., in kinases or cytochrome P450 enzymes) .
- Sulfonamide Variations : The ethanesulfonamide group in the target compound is simpler than the fluorobenzenesulfonyl moiety in ’s analog. The fluorine atom in the latter could improve metabolic stability and binding affinity via halogen bonding .
Biological Activity
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide, a compound with the molecular formula C14H19N3O2S and a molecular weight of 293.39 g/mol, has garnered attention due to its potential biological activities, particularly in the areas of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The presence of the sulfonamide group contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O2S |
| Molecular Weight | 293.39 g/mol |
| CAS Number | 1421455-78-8 |
Research indicates that compounds containing imidazole rings can interact with various biological targets, primarily through modulation of enzyme activity and receptor interactions. The specific mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes related to inflammatory processes and cellular signaling pathways.
- Receptor Modulation : It may act as a modulator at various receptors, including those involved in neurotransmission and hormonal regulation.
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar activities.
Anticancer Properties
Research into phenyl-imidazole derivatives has highlighted their potential as anticancer agents. These compounds can induce apoptosis in cancer cells through several pathways, including the inhibition of cell proliferation and the promotion of programmed cell death.
Cardiovascular Effects
Given the structural similarities with other cardiovascular drugs, there is potential for this compound to influence cardiovascular health by modulating pathways associated with blood pressure regulation and heart function.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications on the imidazole ring significantly enhanced activity compared to standard antibiotics.
- Anticancer Activity : In vitro studies demonstrated that phenyl-imidazole derivatives could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells, suggesting that this compound may also exhibit similar properties.
- Cardiovascular Studies : Preliminary studies indicated that compounds similar in structure to this compound could lower blood pressure in hypertensive models by inhibiting aldosterone synthase activity.
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide?
Answer:
The synthesis of imidazole-containing sulfonamides typically involves:
- 1,3-Dipolar cycloaddition for constructing the imidazole ring, using Cu(OAc)₂ as a catalyst in a tert-butanol/water solvent system (3:1 ratio). Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2), followed by extraction with ethyl acetate and recrystallization in ethanol .
- Substitution reactions to introduce the ethanesulfonamide group, often requiring inert conditions (argon/nitrogen atmosphere) to prevent oxidation of intermediates .
Key Parameters for Cycloaddition (Example from Literature):
| Catalyst | Solvent System | Reaction Time | Yield |
|---|---|---|---|
| Cu(OAc)₂ | t-BuOH:H₂O | 6–8 hours | 70–85% |
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) and confirms sulfonamide formation .
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated within 0.1 ppm error) .
Basic: How should researchers address solubility and stability challenges during experiments?
Answer:
- Solubility: Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Ethyl acetate is effective for extraction due to moderate polarity .
- Stability: Store the compound at -20°C in airtight containers to prevent hydrolysis or oxidation. Stability studies indicate a shelf life of ≥5 years under these conditions .
Advanced: How can computational tools optimize synthesis and reaction design?
Answer:
- Quantum Chemical Calculations (e.g., DFT): Predict reaction pathways and transition states to identify energy-efficient routes .
- Statistical Experimental Design (DoE): Use factorial designs to minimize trials while maximizing data on variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize yield and purity .
- Chemical Software (e.g., Gaussian, Schrödinger Suite): Simulate reaction dynamics and validate spectroscopic data against computational models .
Example Workflow:
Screen reaction conditions in silico.
Validate predictions with small-scale experiments.
Apply DoE to refine parameters (e.g., solvent ratio, time).
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Substituent Effect Analysis: Compare bioactivity of derivatives with varying substituents (e.g., nitro vs. methoxy groups) to identify structure-activity relationships (SAR). For example, antifungal activity in imidazole derivatives correlates with electron-withdrawing substituents .
- Assay Validation: Ensure consistency in biological assays (e.g., MIC testing, cell viability protocols) by adhering to standardized guidelines (e.g., CLSI). Replicate experiments under controlled humidity and temperature .
Data Comparison Table (Hypothetical):
| Derivative | Substituent | Antifungal IC₅₀ (µM) |
|---|---|---|
| R = -NO₂ | Nitro | 12.4 |
| R = -OCH₃ | Methoxy | 48.9 |
Advanced: What strategies mitigate risks when handling reactive intermediates?
Answer:
- Inert Atmosphere Techniques: Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reagent addition) .
- Safety Protocols:
Advanced: How to integrate heterogeneous catalysis for greener synthesis?
Answer:
- Catalyst Screening: Test immobilized catalysts (e.g., Cu-ZSM-5 zeolites) to enhance recyclability and reduce metal leaching .
- Solvent Selection: Replace t-BuOH with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve environmental metrics .
Advanced: What mechanistic insights guide regioselectivity in imidazole functionalization?
Answer:
- Electrophilic Aromatic Substitution (EAS): Electron-donating groups on the phenyl ring direct substitution to the para position. Computational modeling (NBO analysis) can predict charge distribution .
- Steric Effects: Bulky substituents on the propyl chain favor N-alkylation over O-alkylation. MD simulations help visualize steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
